2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine
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Overview
Description
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an azetidine ring (a four-membered ring with three carbon atoms and one nitrogen atom), and a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, including condensation reactions, substitution reactions, and ring-closing reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these rings and the specific substituents attached to them .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the nitrogen atoms in the pyridine and triazole rings could potentially act as nucleophiles in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding sites, and the overall shape and size of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(10-3-1-2-4-12-10)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIFTZASOKKXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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